molecular formula C17H18N2O3S B4803197 N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

Cat. No.: B4803197
M. Wt: 330.4 g/mol
InChI Key: VBKHZCAAWZGJQF-UHFFFAOYSA-N
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Description

N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a synthetic small molecule based on a 4,5,6,7-tetrahydro-1-benzothiophene core, a scaffold recognized for its significant potential in medicinal chemistry research. This compound features a furan-2-carboxamide group at the 2-position and a prop-2-en-1-yl (allyl) carbamoyl group at the 3-position of the benzothiophene ring. The 4,5,6,7-tetrahydrobenzothiophene structure is a privileged scaffold in drug discovery, particularly in the development of modulators for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . Research into similar 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives has shown them to be promising candidates for the treatment of autoimmune and inflammatory diseases, metabolic diseases, and certain resistant cancer types, due to their ability to act as inverse agonists and disrupt protein-coactivator interactions . Furthermore, analogous compounds containing the tetrahydrobenzothiophene core have been investigated for their interventive potential against mycobacterial infections, including tuberculosis, highlighting the versatility of this chemical class in antimicrobial research . The specific molecular architecture of this compound, combining the benzothiophene core with furan and allyl carbamoyl substituents, makes it a valuable chemical tool for researchers exploring new therapeutic pathways in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-9-18-16(21)14-11-6-3-4-8-13(11)23-17(14)19-15(20)12-7-5-10-22-12/h2,5,7,10H,1,3-4,6,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKHZCAAWZGJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the benzothiophene and carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Catalysts such as palladium on carbon, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide (518349-77-4)

  • Structural Difference : The propenyl group is replaced with a benzyl moiety.
  • Implications: Increased aromaticity and lipophilicity due to the benzyl group may enhance membrane permeability but reduce solubility compared to the target compound.

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide (Analog from )

  • Structural Difference : The propenyl group is substituted with ethyl.

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide (892978-23-3)

  • Structural Difference : Methyl replaces propenyl.
  • Implications : Minimal steric hindrance and lower lipophilicity may favor solubility but reduce hydrophobic interactions in biological targets .

Modifications to the Aromatic Moieties

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ()

  • Structural Difference : The furan-2-carboxamide is replaced with a benzamide group, and the carbamoyl substituent is a benzoyl moiety.
  • The crystal structure reveals intramolecular N–H⋯O hydrogen bonding and π-π stacking, which stabilize the solid-state conformation. Such interactions may influence solubility and crystallinity .

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (304685-77-6)

  • Structural Difference : A fluorobenzoyl group replaces the furan-2-carboxamide.

Complex Side-Chain Derivatives

N-[2-(4-chlorophenyl)-1-{[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl]furan-2-carboxamide (879908-68-6)

  • Structural Difference : A chlorophenyl-substituted oxoethyl side chain is appended to the benzothiophene core.
  • Implications : The chlorophenyl group enhances lipophilicity and may confer selectivity for hydrophobic binding pockets. The extended side chain could increase molecular weight (~471.96 g/mol) and affect bioavailability .

Tabulated Comparison of Key Compounds

Table 1. Structural and Physicochemical Comparison

Compound ID Substituent (Position 3) Aromatic Group (Position 2) Molecular Weight (g/mol) Notable Features
Target Compound Propenylcarbamoyl Furan-2-carboxamide ~360.4 (estimated) Alkenyl chain for reactivity
518349-77-4 Benzylcarbamoyl Furan-2-carboxamide ~440.5 High lipophilicity
304685-77-6 2-Fluorobenzoyl ~344.4 Halogen-bonding potential
879908-68-6 Methylcarbamoyl + chlorophenyl Furan-2-carboxamide 471.96 Extended hydrophobic side chain

Biological Activity

The compound N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a complex organic molecule that combines elements of benzothiophene and furan structures. This article explores its biological activity, including synthesis methods, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S. Its structure features:

  • A benzothiophene core, which is known for various biological activities.
  • A furan ring that may enhance its solubility and bioavailability.
  • A carboxamide functional group that contributes to its chemical reactivity.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
4-MethylbenzothiopheneContains a methyl group on the thiophene ringSimpler structure; less potential for diverse interactions
2-HydroxybenzodioxaneBenzodioxane core without thiopheneLacks thiophene's biological activity
1-Benzothiophenecarboxylic acidCarboxylic acid functional groupMore acidic; different solubility profile

The unique combination of benzothiophene and furan in this compound potentially enhances its biological activity compared to structurally similar compounds.

Anticancer Potential

Research has indicated that compounds containing benzothiophene structures exhibit significant anticancer properties. For instance, studies on similar compounds have shown:

  • Antiproliferative Activity : Compounds with similar structures demonstrated up to a 10-fold increase in potency against various human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .
  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division. For example, certain derivatives showed IC50 values significantly lower than CA-4, indicating enhanced efficacy .

Apoptotic Induction

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cells. Key findings include:

  • Caspase Activation : Treatment with related compounds resulted in a notable increase in caspase-3 activation, suggesting a robust apoptotic response in treated cells .

Other Biological Activities

Preliminary investigations suggest potential activities beyond anticancer effects:

  • Antimicrobial Effects : Some benzothiophene derivatives have shown promise against bacterial strains, indicating a broader spectrum of biological activity.

Study 1: Antiproliferative Activity

A comparative study evaluated the antiproliferative effects of various benzothiophene derivatives on human cancer cell lines. The results highlighted that compounds with specific substitutions on the benzothiophene ring exhibited significantly higher activity than their unsubstituted counterparts.

Study 2: Mechanistic Insights

A molecular docking study investigated the interactions of similar compounds with tubulin. The results indicated hydrophobic interactions at critical binding sites, providing insights into the mechanisms through which these compounds exert their biological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions:

Core formation : Construct the benzothiophene core via cyclization of thiophenol derivatives with electrophilic reagents .

Functionalization : Introduce the furan-2-carboxamide moiety using coupling agents (e.g., EDCI/HOBt) under anhydrous conditions .

Carbamoyl attachment : React the intermediate with prop-2-en-1-yl isocyanate under controlled pH (7–8) to avoid side reactions .

  • Optimization strategies :

  • Use Lewis acid catalysts (e.g., ZnCl₂) to improve yield in cyclization steps .
  • Monitor reaction progress via HPLC to isolate intermediates and minimize impurities .

Q. How can structural elucidation of this compound be performed using spectroscopic methods?

  • NMR : Analyze the benzothiophene core (δ 2.5–3.5 ppm for tetrahydro protons), furan ring (δ 6.5–7.5 ppm), and carbamoyl NH (δ 8.0–8.5 ppm) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH bending (1530–1550 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS to verify molecular weight (expected ~450–500 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity, and what methodologies are used to validate these effects?

  • Key modifications :

  • Replace the prop-2-en-1-yl group with methoxyethyl or hydroxypropyl carbamoyl groups to alter hydrophilicity and receptor binding .
  • Substitute the furan ring with chromene or thiophene moieties to modulate electronic properties .
    • Validation methods :
  • In vitro assays : Test kinase inhibition (IC₅₀) or antimicrobial activity (MIC) using standardized protocols .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Case example : Conflicting reports on antimicrobial activity may arise from:

Strain variability : Use CLSI/M07-A11 guidelines for consistent microbial susceptibility testing .

Impurity effects : Validate compound purity (>95% by HPLC) before biological assays .

Solvent interference : Avoid DMSO concentrations >1% in cell-based assays .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and analyze via UV-Vis spectroscopy .
  • Metabolic stability : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion .
  • Plasma protein binding : Employ equilibrium dialysis followed by LC-MS to measure unbound fractions .

Methodological Considerations

Q. What strategies mitigate synthetic challenges such as low yields in carbamoyl coupling reactions?

  • Catalyst selection : Use DMAP or pyridine to activate isocyanate intermediates .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity products .

Q. How can researchers validate target engagement in cellular assays for this compound?

  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
  • Knockdown/overexpression : Use siRNA or CRISPR to confirm phenotype reversal in target-expressing cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

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